2-(4-toluidino)-1H-isoindole-1,3(2H)-dione 2-(4-toluidino)-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 4870-23-9
VCID: VC21268272
InChI: InChI=1S/C15H12N2O2/c1-10-6-8-11(9-7-10)16-17-14(18)12-4-2-3-5-13(12)15(17)19/h2-9,16H,1H3
SMILES: CC1=CC=C(C=C1)NN2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol

2-(4-toluidino)-1H-isoindole-1,3(2H)-dione

CAS No.: 4870-23-9

Cat. No.: VC21268272

Molecular Formula: C15H12N2O2

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

2-(4-toluidino)-1H-isoindole-1,3(2H)-dione - 4870-23-9

Specification

CAS No. 4870-23-9
Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
IUPAC Name 2-(4-methylanilino)isoindole-1,3-dione
Standard InChI InChI=1S/C15H12N2O2/c1-10-6-8-11(9-7-10)16-17-14(18)12-4-2-3-5-13(12)15(17)19/h2-9,16H,1H3
Standard InChI Key BMVWNSVTDHRZKT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NN2C(=O)C3=CC=CC=C3C2=O
Canonical SMILES CC1=CC=C(C=C1)NN2C(=O)C3=CC=CC=C3C2=O

Introduction

"2-(4-toluidino)-1H-isoindole-1,3(2H)-dione" is a derivative of isoindole-1,3-dione, a class of compounds known for their diverse roles in medicinal chemistry and materials science. This compound features a phthalimide core substituted with a 4-toluidino group, giving it unique chemical and biological properties. Phthalimides are widely studied due to their applications in pharmaceuticals, agrochemicals, and dyes.

Synthesis of the Compound

The synthesis of "2-(4-toluidino)-1H-isoindole-1,3(2H)-dione" typically involves the reaction of phthalic anhydride with 4-toluidine under controlled conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 4-toluidine reacts with the anhydride to form the phthalimide derivative.

General Reaction Scheme:

  • Reactants: Phthalic anhydride + 4-toluidine

  • Solvent: Ethanol or acetic acid

  • Catalyst (optional): Acidic or basic catalyst to enhance reaction rate

  • Reaction Conditions: Heating at moderate temperatures (80–120°C)

Applications in Medicinal Chemistry

Phthalimide derivatives like "2-(4-toluidino)-1H-isoindole-1,3(2H)-dione" are explored for their biological activities:

  • Anticancer Activity:

    • Isoindole derivatives are known to inhibit tumor cell growth by targeting specific enzymes or pathways.

    • Studies have shown that related compounds exhibit cytotoxicity against various cancer cell lines.

  • Anti-inflammatory Properties:

    • The compound's structure suggests potential cyclooxygenase (COX) inhibition, which could be valuable in treating inflammation-related diseases.

  • Antimicrobial Potential:

    • Aromatic amines and phthalimides are often tested for antibacterial and antifungal properties.

Physicochemical Analysis

To confirm the identity and purity of "2-(4-toluidino)-1H-isoindole-1,3(2H)-dione," several analytical techniques are employed:

TechniqueObservation/Result
NMR SpectroscopySignals for aromatic protons and carbonyl carbons observed
Mass SpectrometryMolecular ion peak at m/z = 252
IR SpectroscopyCharacteristic peaks for carbonyl groups (~1700 cm⁻¹)

Limitations and Future Directions

While promising, further research is needed to explore the full potential of "2-(4-toluidino)-1H-isoindole-1,3(2H)-dione":

  • Toxicity Studies:

    • Comprehensive in vitro and in vivo toxicity evaluations are necessary.

  • Structure-Activity Relationship (SAR):

    • Modifications to the toluidino group or isoindole core could enhance biological activity.

  • Formulation Development:

    • Solubility and stability must be optimized for pharmaceutical applications.

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